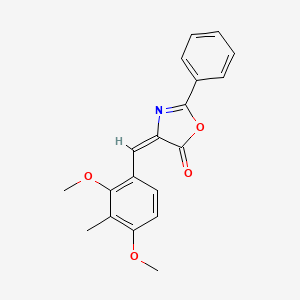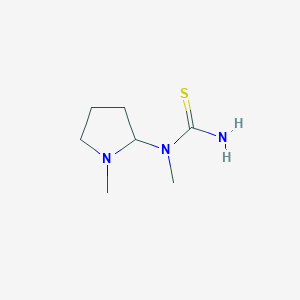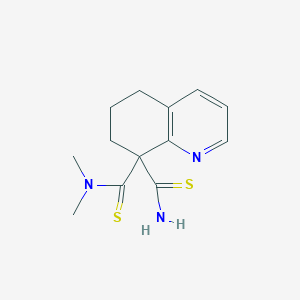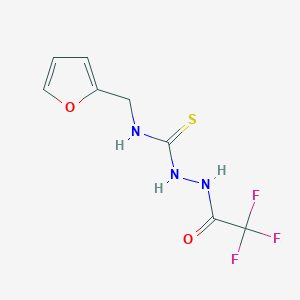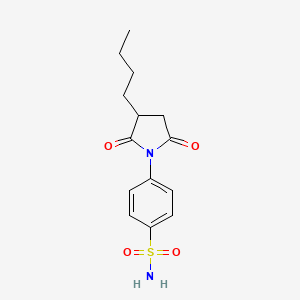![molecular formula C9H6F2N2O2 B12881653 2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12881653.png)
2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a difluoromethyl group attached to the benzo[d]oxazole ring, which is further substituted with a carboxamide group at the 4-position. The molecular formula of this compound is C9H6F2N2O2, and it has a molecular weight of 212.15 g/mol . The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzoic acid derivatives with difluoromethylating agents in the presence of suitable catalysts. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products: The major products formed from these reactions include oxidized oxazole derivatives, reduced amine derivatives, and various substituted oxazole compounds .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The difluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .
Comparación Con Compuestos Similares
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Chlorobenzo[d]oxazole
- 2-Methylbenzo[d]oxazole
Comparison: Compared to these similar compounds, 2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H6F2N2O2 |
|---|---|
Peso molecular |
212.15 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-1,3-benzoxazole-4-carboxamide |
InChI |
InChI=1S/C9H6F2N2O2/c10-7(11)9-13-6-4(8(12)14)2-1-3-5(6)15-9/h1-3,7H,(H2,12,14) |
Clave InChI |
AVVPYLWIBXKFPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)C(F)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


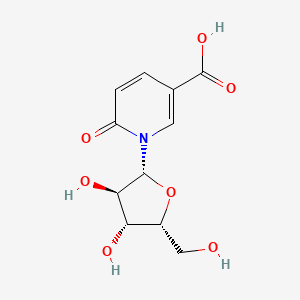
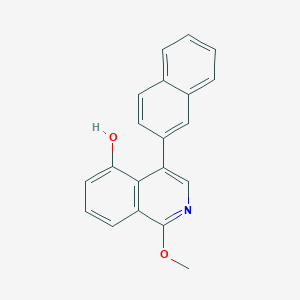
![3-Ethyl-1-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12881597.png)
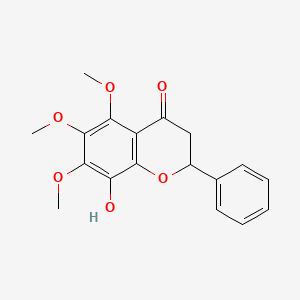
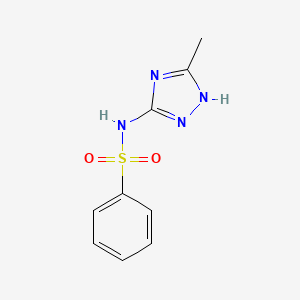
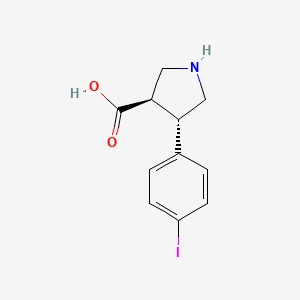
![5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B12881620.png)
